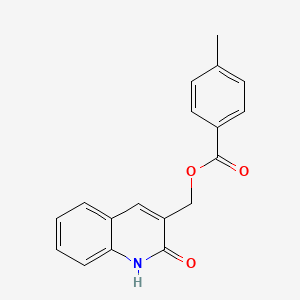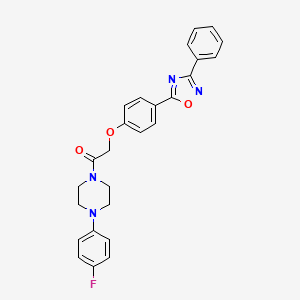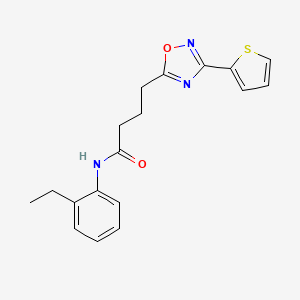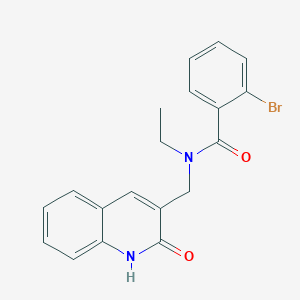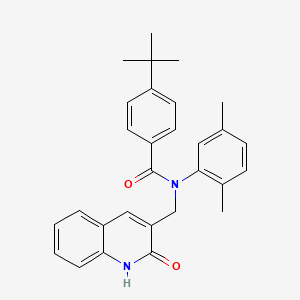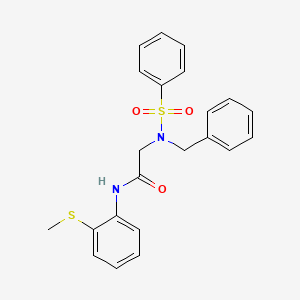
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), leading to the inhibition of cancer cell growth and the promotion of neuroprotection. It also inhibits the activation of nuclear factor kappa B (NF-κB), leading to the reduction of inflammation in cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in cardiovascular diseases, and promote neuroprotection in neurological disorders. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is its potential as a multi-targeted agent, which may be useful in the treatment of various diseases. Another advantage is its low toxicity, which makes it a potential candidate for drug development. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide. One direction is the investigation of its potential as a drug candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with 4-bromoanisole followed by the reaction with N-(1-phenylethyl)-4-sulfamoylbenzamide and 2-bromoacetic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide has been studied for its potential applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent. In cardiovascular diseases, it has been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15(16-6-4-3-5-7-16)21-27(23,24)18-10-8-17(9-11-18)26-14-19(22)20-12-13-25-2/h3-11,15,21H,12-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMYMHPASHPTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)


